4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide
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Overview
Description
4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide is a chemical compound characterized by the presence of a pyrrolidinone ring attached to a benzene ring with a carbothioamide group
Preparation Methods
The synthesis of 4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide typically involves the reaction of 4-aminobenzene-1-carbothioamide with 2-oxopyrrolidine. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The pyrrolidinone ring and the carbothioamide group play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(2-Oxopyrrolidin-1-yl)benzene-1-carbothioamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidinone ring structure and may have similar biological activities.
Benzene carbothioamide derivatives: These compounds have the carbothioamide group attached to a benzene ring and may exhibit similar chemical reactivity.
Properties
Molecular Formula |
C11H12N2OS |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)benzenecarbothioamide |
InChI |
InChI=1S/C11H12N2OS/c12-11(15)8-3-5-9(6-4-8)13-7-1-2-10(13)14/h3-6H,1-2,7H2,(H2,12,15) |
InChI Key |
WMBVPTLBHVMKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=S)N |
Origin of Product |
United States |
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